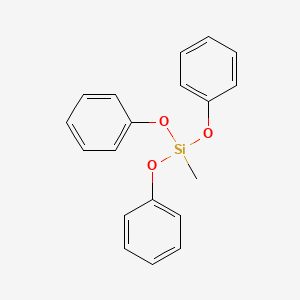

Methyltriphenoxysilane

Description

Properties

IUPAC Name |

methyl(triphenoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3Si/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19/h2-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXHEPWCWBIQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348024 | |

| Record name | Methyltriphenoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3439-97-2 | |

| Record name | Methyltriphenoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

A well-documented and industrially relevant method involves the use of Grignard reagents to introduce phenyl groups onto silicon centers, followed by hydrolysis and purification steps. Although the cited patent focuses on triphenyl silanol, the methodology is analogous and adaptable for methyltriphenoxysilane synthesis by substituting appropriate reagents.

Formation of Phenyl Grignard Reagent:

Anhydrous tetrahydrofuran (THF) is used as the solvent with metallic magnesium to react with chlorobenzene, forming phenylmagnesium chloride (phenyl Grignard reagent). The reaction is carried out at 45–50 °C under reflux for 3–6 hours. Initiators such as iodine, bromobenzene, or monobromomethane can be used to start the reaction.

Molar ratios are critical: chlorobenzene to magnesium metal is maintained between 1:1.2–1.8, and chlorobenzene to THF between 1:3–10.Reaction with Diphenyl Dichlorosilane:

Diphenyl dichlorosilane (or methyl dichlorosilane for this compound) is reacted with the phenyl Grignard reagent in the presence of solvents like toluene, benzene, or ethers, along with elemental metal powders (e.g., zinc, copper, lithium, or magnesium) to facilitate the reaction. The molar ratio of silane to Grignard reagent is approximately 1:1–1.2. The reaction proceeds under reflux for 2–5 hours.Hydrolysis and Workup:

The reaction mixture is cooled, and water is added slowly to hydrolyze the intermediate organometallic species, avoiding excessive heat. After neutralization and removal of aqueous layers, the organic phase is distilled under reduced pressure to isolate the crude product.Purification:

The crude product is dissolved in suitable solvents (ethanol, methanol, acetonitrile, or tetrahydrofuran), decolorized with activated carbon, and recrystallized to obtain high-purity this compound or analogous silanols.

Research Findings and Data from Patent:

| Parameter | Typical Range/Value |

|---|---|

| Temperature for Grignard reaction | 45–50 °C |

| Reaction time (Grignard formation) | 3–6 hours |

| Molar ratio (chlorobenzene:Mg) | 1:1.2–1.8 |

| Molar ratio (chlorobenzene:THF) | 1:3–10 |

| Molar ratio (silane:metal powder) | 1:2–4 |

| Molar ratio (silane:Grignard reagent) | 1:1–1.2 |

| Hydrolysis temperature | 40–60 °C |

| Hydrolysis time | 1–2 hours |

| Purity of final product | 96–98.7% |

| Yield | 50–65% |

| Melting point (triphenyl silanol) | 154–156 °C (for reference) |

This method is scalable and employs relatively inexpensive and accessible reagents, making it suitable for industrial production. The use of different initiators and metal powders can slightly modify yields and purities.

Alternative Preparation Methods: Photoinduced and Continuous-Flow Syntheses

Recent advances in organosilicon chemistry have introduced novel synthetic approaches that may be adapted for this compound:

Photoinduced Synthesis:

A 2023 study demonstrated a highly scalable photoinduced method for synthesizing organosilanols via visible-light irradiation in the presence of oxygen and water. This method uses tris(trimethylsilyl)silane as a model and achieves significant yields under mild conditions. Although this study focuses on silanols with trimethylsilyl groups, the approach could be adapted to this compound by modifying substrates and reaction conditions.Continuous-Flow Si–H Functionalization:

Another advanced technique involves continuous-flow synthesis catalyzed by potassium tert-butoxide for Si–H functionalization of hydrosilanes. This method offers precise control over reaction parameters, improved safety, and scalability. It uses organolithium reagents sequentially to functionalize silanes, potentially allowing the preparation of this compound derivatives with high efficiency.

Comparative Analysis of Preparation Methods

Summary and Recommendations

The preparation of this compound is most reliably achieved via the Grignard reagent route involving the reaction of methyl dichlorosilane (or analogous silanes) with phenylmagnesium chloride generated in situ. This method balances cost, yield, and purity, and is supported by detailed patent literature with reproducible procedures and data.

Emerging methods such as photoinduced synthesis and continuous-flow functionalization offer promising alternatives that may improve sustainability and scalability but require further adaptation and optimization for this compound specifically.

Chemical Reactions Analysis

Types of Reactions: Methyltriphenoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and phenol.

Condensation: The hydrolyzed product can further condense to form polysiloxanes.

Substitution: this compound can undergo substitution reactions where the phenoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of polysiloxanes.

Substitution: Various nucleophiles such as alcohols, amines, or thiols.

Major Products:

Hydrolysis: Silanols and phenol.

Condensation: Polysiloxanes.

Substitution: Substituted silanes with different functional groups.

Scientific Research Applications

Crosslinking Agent in Polysiloxane Production

MTMS serves as an essential crosslinker in the synthesis of polysiloxane polymers. These polymers are known for their thermal stability, flexibility, and resistance to moisture. The crosslinking process enhances the mechanical properties of the resulting materials, making them suitable for applications in coatings, adhesives, and sealants.

Key Properties:

- Thermal Stability: Polysiloxanes exhibit excellent thermal resistance, making them ideal for high-temperature applications.

- Moisture Resistance: The hydrophobic nature of siloxane bonds helps in repelling water, which is crucial for outdoor applications.

Surface Modification

MTMS is utilized as a silane coupling agent for surface modification of various substrates, including glass, metals, and ceramics. By forming covalent bonds with the substrate surface, MTMS improves adhesion between organic and inorganic materials.

Applications:

- Adhesives and Sealants: Enhances bonding strength in composite materials.

- Coatings: Provides protective coatings that enhance durability and resistance to environmental factors.

Production of Silane Coupling Agents

MTMS is a precursor for synthesizing silane coupling agents that improve the compatibility between organic polymers and inorganic fillers. These agents play a crucial role in enhancing mechanical properties and durability.

Examples:

- Silane Coupling Agents: Used in composites to enhance interfacial adhesion.

- Thermal Insulation Materials: Improves thermal conductivity and mechanical strength.

Synthesis of Hyperbranched Polymers

Recent research highlights the use of MTMS in synthesizing hyperbranched polymers (HBPs). These polymers possess a highly branched structure that allows for enhanced properties such as lower viscosity and improved thermal stability.

Benefits:

- Functionalization: HBPs can be tailored with reactive groups for specific applications like drug delivery systems and catalysis.

- Versatility: Suitable for diverse fields including material science and sensor technology .

Catalysis

MTMS can also act as a catalyst or co-catalyst in various chemical reactions, particularly in hydrosilylation processes. Its reactivity allows it to facilitate the formation of siloxane bonds under mild conditions.

Research Findings:

- Studies have shown that MTMS can selectively catalyze reactions involving alkenes and esters, demonstrating its utility in organic synthesis .

Biomedical Applications

The biocompatibility of silanes like MTMS has led to their exploration in biomedical fields. They are being investigated for use in drug delivery systems and as coatings for medical devices to enhance biocompatibility.

Potential Uses:

- Drug Delivery Systems: Functionalized silanes can improve the solubility and stability of therapeutic agents.

- Coatings for Implants: Enhances integration with biological tissues.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Crosslinking Agent | Used in polysiloxane production | Enhanced mechanical properties |

| Surface Modification | Acts as a silane coupling agent for improved adhesion | Increased durability |

| Silane Coupling Agents | Precursor for synthesizing agents that enhance polymer-filler compatibility | Improved interfacial adhesion |

| Synthesis of Hyperbranched Polymers | Used to create HBPs with tailored properties | Versatile applications |

| Catalysis | Facilitates hydrosilylation reactions | Mild reaction conditions |

| Biomedical Applications | Explored for drug delivery systems and medical device coatings | Improved biocompatibility |

Mechanism of Action

The mechanism of action of methyltriphenoxysilane involves its ability to form strong silicon-oxygen bonds. This property is exploited in various applications where durable and stable materials are required. The compound interacts with molecular targets through the formation of siloxane linkages, which contribute to its effectiveness in surface modification and polymerization processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyltriacetoxysilane

Molecular Formula : C₇H₁₀O₆Si (estimated).

- Key Differences: Replaces phenoxy groups with acetoxy (CH₃COO–), increasing hydrolytic reactivity.

- Applications : Widely used as a crosslinker in sealants due to rapid hydrolysis, releasing acetic acid .

- Safety: Less stable than Methyltriphenoxysilane; acetic acid release necessitates ventilation during handling.

Ethoxytriphenylsilane (CAS: 1516-80-9)

Molecular Formula : C₂₀H₂₀OSi.

- Key Differences : Ethoxy (C₂H₅O–) substituent instead of methyl.

- Physical Properties: Higher vaporization enthalpy (89.7 kJ/mol vs. This compound’s 71.5 kJ/mol), indicating lower volatility .

- Applications : Used in coatings where slower evaporation is advantageous.

3-Cyanopropyltrimethoxysilane (CAS: 55453-24-2)

Molecular Formula: C₇H₁₅NO₃Si.

- Key Differences: Methoxy (CH₃O–) and cyano (CN–) groups enhance polarity and adhesion properties.

- Applications : Surface modifier for glass or fillers in composites due to strong interfacial bonding .

Methyltrichlorosilane (CAS: 75-79-6)

Molecular Formula : CH₃SiCl₃.

- Key Differences : Chlorine substituents increase reactivity; hydrolyzes explosively with water, releasing HCl.

- Safety: Highly corrosive; requires stringent handling protocols compared to this compound .

Property Comparison Table

| Compound | CAS | Substituents | Molecular Weight (g/mol) | Hydrolytic Reactivity | Key Applications |

|---|---|---|---|---|---|

| This compound | 3439-97-2 | Methyl + 3 phenoxy | 322.43 | Moderate | Silicone resins, intermediates |

| Methyltriacetoxysilane | N/A | Methyl + 3 acetoxy | ~242.23 (calc.) | High | Sealants, adhesives |

| Ethoxytriphenylsilane | 1516-80-9 | Ethoxy + 3 phenyl | 316.46 | Low | Protective coatings |

| 3-Cyanopropyltrimethoxysilane | 55453-24-2 | 3 methoxy + cyano | 201.29 | Moderate-High | Surface modification |

| Methyltrichlorosilane | 75-79-6 | Methyl + 3 chlorine | 149.48 | Very High | Semiconductor processing |

Biological Activity

Methyltriphenoxysilane, a silane compound, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent studies and findings.

Chemical Structure and Synthesis

This compound is characterized by a silicon atom bonded to three phenoxy groups and one methyl group. The general formula can be represented as . The synthesis typically involves the reaction of triphenylsilane with methylating agents under controlled conditions to ensure high yields and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various pathogens has been documented, showcasing significant inhibition of growth for both Gram-positive and Gram-negative bacteria. For instance, coatings made from silane derivatives have demonstrated substantial antibacterial activity against Staphylococcus aureus and Escherichia coli .

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Antiviral Activity

In addition to its antimicrobial effects, this compound has shown promising antiviral activity . Research indicates that silane-based coatings can inhibit viral replication, particularly against viruses such as Tobacco Brown Rugose Virus (ToBRFV) . The mechanism appears to involve disruption of viral attachment and entry into host cells.

The biological activity of this compound is believed to stem from several mechanisms:

- Membrane Disruption: The hydrophobic nature of the phenoxy groups allows for interaction with microbial membranes, leading to cell lysis.

- Biofilm Inhibition: Silanes can prevent biofilm formation, which is crucial in chronic infections.

- Enzyme Inhibition: Certain silanes may inhibit enzymes critical for microbial survival and replication.

Case Studies

-

Antimicrobial Coatings:

A study evaluated the effectiveness of this compound-based coatings on polymeric surfaces. The results indicated a reduction in bacterial colonization by up to 80%, demonstrating its potential in medical device applications . -

Antiviral Applications:

In agricultural settings, this compound was tested for its ability to reduce viral loads on plant surfaces. The results showed a significant decrease in viral presence, suggesting its utility in crop protection strategies .

Q & A

Basic: What safety protocols should researchers follow when handling methyltriphenoxysilane?

Methodological Answer:

- PPE Requirements : Use NIOSH-approved respirators (e.g., dust masks complying with JIS T 8151), chemical-resistant gloves (JIS T 8116), and safety goggles with side shields (JIS T 8147) .

- Engineering Controls : Install local exhaust ventilation and closed systems to minimize airborne exposure .

- Emergency Measures : Ensure access to safety showers and eyewash stations. In case of inhalation, move to fresh air and seek medical attention .

- Storage : Store in airtight containers away from heat sources to prevent decomposition .

Basic: What are the standard synthesis routes for this compound, and what parameters are critical?

Methodological Answer:

- Synthesis Pathway : Adapt protocols from analogous silylation reactions, such as nucleophilic substitution using methylmagnesium bromide with triphenoxysilane precursors .

- Critical Parameters :

- Temperature control (e.g., -78°C for Grignard reactions to prevent side products).

- Solvent selection (anhydrous THF or diethyl ether to avoid hydrolysis).

- Catalyst optimization (e.g., palladium catalysts for cross-coupling steps) .

Basic: How can researchers characterize this compound’s structural and chemical properties?

Methodological Answer:

- Spectroscopic Analysis :

- Elemental Analysis : Validate purity via CHNS/O microanalysis, targeting theoretical values (e.g., C: 70.5%, H: 5.3%, Si: 8.2%).

Advanced: How should researchers design experiments to assess this compound’s thermal stability?

Methodological Answer:

- Experimental Setup :

- Use thermogravimetric analysis (TGA) under nitrogen and oxygen atmospheres to compare decomposition profiles .

- Monitor mass loss at 10°C/min increments up to 600°C.

- Data Interpretation :

Advanced: How can contradictions in reported reactivity data for this compound derivatives be resolved?

Methodological Answer:

- Triangulation : Cross-validate findings using multiple techniques (e.g., NMR, X-ray crystallography, and computational modeling) .

- Contextual Analysis : Replicate experiments under identical conditions (solvent, temperature, catalyst loading) to isolate variables .

- Literature Benchmarking : Compare results against high-authority databases (e.g., NIST WebBook) to identify outliers .

Advanced: What methodologies are effective for studying this compound’s catalytic applications?

Methodological Answer:

- Reaction Screening : Test silane-mediated reductions (e.g., carbonyl to alcohol) under varying conditions (aqueous vs. anhydrous) .

- Kinetic Studies : Use in situ FTIR to monitor reaction progress and identify intermediates.

- Comparative Analysis : Benchmark against triethylsilane to evaluate efficiency and selectivity .

Advanced: How can researchers systematically analyze conflicting spectroscopic data for this compound?

Methodological Answer:

- Data Normalization : Align spectra using internal standards (e.g., TMS for NMR) to correct for instrumental drift .

- Collaborative Validation : Share raw data with independent labs to confirm reproducibility .

- Computational Support : Compare experimental IR/NMR peaks with DFT-calculated spectra to resolve ambiguities .

Basic: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Storage Conditions : Keep in amber glass bottles under inert gas (argon/nitrogen) at ≤4°C .

- Moisture Control : Use molecular sieves in storage containers to absorb trace water .

- Regular Monitoring : Perform monthly NMR checks to detect hydrolysis or oxidation .

Advanced: How can researchers design controlled-atmosphere studies to evaluate this compound’s air sensitivity?

Methodological Answer:

- Glovebox Techniques : Conduct reactions in O-free environments (<1 ppm) with Schlenk-line setups .

- Inert Gas Purging : Use nitrogen/vacuum cycles to deoxygenate solvents and reagents .

- Real-Time Monitoring : Employ Raman spectroscopy to detect SiO formation as an oxidation marker .

Advanced: What strategies mitigate risks when scaling up this compound synthesis?

Methodological Answer:

- Hazard Assessment : Conduct small-scale calorimetry to identify exothermic peaks and optimize cooling systems .

- Batch Process Design : Use flow chemistry to control reaction kinetics and minimize thermal runaway .

- Waste Management : Neutralize silane byproducts with aqueous ethanol to prevent hazardous residue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.